molecular formula C12H14N2O2 B1405426 Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1400766-07-5

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1405426
M. Wt: 218.25 g/mol
InChI Key: SOBNLPXYIXURNV-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with a molecular weight of 218.26 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis process involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is represented by the InChI code: 1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3 . This structure has been confirmed by density functional theory (DFT) calculations and X-ray diffraction studies .


Physical And Chemical Properties Analysis

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 218.26 .

Scientific Research Applications

Antituberculosis Activity

A series of derivatives, including ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate, have been synthesized and tested for their antituberculosis activity. These compounds demonstrated moderate to good antituberculosis activity, with some showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mycobacterium tuberculosis (Jadhav et al., 2016). Another study on similar derivatives reported potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting the compound's potential in tuberculosis treatment (Moraski et al., 2011).

Synthesis and Chemical Reactions

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate has been utilized in various chemical syntheses and reactions. For instance, its use in the [4 + 2] annulation process with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines, demonstrates its versatility in organic synthesis (Zhu et al., 2003). Another study explored its role in the synthesis of spiro compounds, revealing interesting changes in 1H-NMR spectra, indicative of its chemical reactivity (Abe et al., 2010).

Antioxidant Activity

Compounds synthesized from ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate have shown notable antioxidant activity. This was observed in derivatives of pyrrolyl selenolopyridine, indicating potential applications in areas where oxidative stress is a concern (Zaki et al., 2017).

Antimicrobial Activity

Derivatives of ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate have been tested for antimicrobial activity. Some synthesized imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives exhibited significant antimicrobial properties (Turan-Zitouni et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, the future directions for Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate could involve further exploration of its bioactive properties and potential applications in pharmaceuticals.

properties

IUPAC Name

ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)14-7-8(2)5-6-10(14)13-11/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBNLPXYIXURNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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